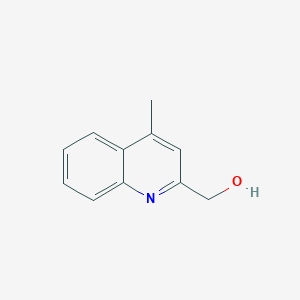
Dimethylbernsteinsäure-d4
Übersicht
Beschreibung
Dimethyl succinate-2,2,3,3-d4, also known as Dimethyl butanedioate-2,2,3,3-d4, has the molecular formula C6H6D4O4 and a molecular weight of 150.17 . It is a stable isotope .
Synthesis Analysis
The synthesis of dimethyl succinate involves the esterification of succinic acid . The process design is based on experimental data, information from open literature, and mathematical models for process simulation and evaluation . Reactive distillation and a tubular reactor followed by separation of components from the reaction mixture were considered and evaluated .Wissenschaftliche Forschungsanwendungen
Synthese von Biopolymeren
Dimethylbernsteinsäure-d4 wird bei der Synthese von Biopolymeren verwendet. Es dient als Vorläufer für die Herstellung von Polyestern und Polyamiden, die biologisch abbaubar sind. Die Einarbeitung der deuterierten Verbindung ermöglicht eine detaillierte Strukturanalyse mittels spektroskopischer Methoden, die für das Verständnis des Polymerisationsprozesses und der Eigenschaften der resultierenden Materialien entscheidend ist .
Pharmazeutische Forschung
In der pharmazeutischen Forschung wird this compound als Zwischenprodukt bei der Synthese verschiedener Arzneimittelmoleküle eingesetzt. Seine deuterierte Form ist besonders nützlich, um die Stoffwechselwege von Medikamenten zu verfolgen, da sie von nicht-deuterierten Spezies deutlich unterschieden werden kann und Einblicke in den Medikamentenstoffwechsel und die -verteilung liefert .
Umweltverfolgung
Die Verbindung wird in Umweltstudien verwendet, um Verschmutzungsquellen und -wege zu verfolgen. Die deuterierte Version dient als stabiles Isotopenlabel, das bei der Unterscheidung zwischen natürlichen und anthropogenen Quellen von Bernsteinsäure in Umweltproben hilft .
Analytische Chemie
In der analytischen Chemie wird this compound als interner Standard zur Kalibrierung von Instrumenten und Validierung von Methoden verwendet, insbesondere in der Massenspektrometrie und NMR-Spektroskopie. Dies gewährleistet Genauigkeit und Präzision in der quantitativen Analyse .
Katalyseforschung
Forscher verwenden this compound, um katalytische Prozesse zu untersuchen. Es ist an Reaktionen wie Veresterung und Umesterung beteiligt, wobei sein Verhalten unter verschiedenen Katalysatoren überwacht werden kann. Dies hilft bei der Entwicklung neuer Katalysatoren und der Optimierung der Reaktionsbedingungen .
Materialwissenschaft
In der Materialwissenschaft findet die Verbindung Anwendung bei der Entwicklung neuartiger Materialien mit spezifischen Eigenschaften. So können beispielsweise Materialien mit kontrolliertem Deuteriumgehalt hergestellt werden, die physikalische Eigenschaften wie Dichte und Wärmeleitfähigkeit verändern können .
Wirkmechanismus
Target of Action
Dimethyl succinate-d4, also known as Dimethyl succinate-2,2,3,3-d4, is a deuterium-labeled compound It’s worth noting that deuterium-labeled compounds are often used as tracers for quantitation during the drug development process .
Mode of Action
Deuterium-labeled compounds like dimethyl succinate-d4 have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
Succinate serves as a substrate for succinate dehydrogenase (SDH), contributing to energy production in fundamental mitochondrial metabolic pathways . Aberrant changes in succinate concentrations have been associated with pathological states .
Pharmacokinetics
It’s known that deuteration can potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The impact of deuteration on the pharmacokinetics of pharmaceuticals has been noted . This could potentially lead to changes in drug efficacy and safety profiles.
Biochemische Analyse
Biochemical Properties
Dimethyl succinate-2,2,3,3-d4 plays a significant role in biochemical reactions, particularly in the tricarboxylic acid cycle (TCA cycle). It is a substrate for the enzyme succinate dehydrogenase, which catalyzes the oxidation of succinate to fumarate. This reaction is crucial for the production of adenosine triphosphate (ATP) through oxidative phosphorylation. Additionally, dimethyl succinate-2,2,3,3-d4 interacts with other enzymes such as fumarase and malate dehydrogenase, facilitating the conversion of fumarate to malate and malate to oxaloacetate, respectively .
Cellular Effects
Dimethyl succinate-2,2,3,3-d4 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By participating in the TCA cycle, it contributes to the production of ATP, which is essential for cellular energy. The compound also affects the expression of genes involved in energy metabolism and mitochondrial function. Studies have shown that dimethyl succinate-2,2,3,3-d4 can enhance mitochondrial respiration and reduce oxidative stress in cells .
Molecular Mechanism
At the molecular level, dimethyl succinate-2,2,3,3-d4 exerts its effects through binding interactions with enzymes in the TCA cycle. It acts as a competitive inhibitor of succinate dehydrogenase, preventing the conversion of succinate to fumarate. This inhibition leads to an accumulation of succinate, which can activate hypoxia-inducible factor 1-alpha (HIF-1α) and promote cellular adaptation to low oxygen conditions. Additionally, dimethyl succinate-2,2,3,3-d4 can modulate the activity of other enzymes in the TCA cycle, influencing overall metabolic flux .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dimethyl succinate-2,2,3,3-d4 can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade when exposed to high temperatures or prolonged light exposure. Long-term studies have shown that dimethyl succinate-2,2,3,3-d4 can maintain its biochemical activity for extended periods, making it suitable for in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of dimethyl succinate-2,2,3,3-d4 vary with different dosages in animal models. At low doses, the compound can enhance mitochondrial function and improve energy metabolism without causing adverse effects. At high doses, dimethyl succinate-2,2,3,3-d4 can lead to toxicity, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range maximizes the beneficial effects while minimizing toxicity .
Metabolic Pathways
Dimethyl succinate-2,2,3,3-d4 is involved in several metabolic pathways, primarily the TCA cycle. It interacts with enzymes such as succinate dehydrogenase, fumarase, and malate dehydrogenase, facilitating the conversion of succinate to fumarate, fumarate to malate, and malate to oxaloacetate. These interactions are essential for maintaining metabolic flux and ensuring the continuous production of ATP .
Transport and Distribution
Within cells and tissues, dimethyl succinate-2,2,3,3-d4 is transported and distributed through specific transporters and binding proteins. It can cross cell membranes via monocarboxylate transporters (MCTs) and accumulate in mitochondria, where it exerts its biochemical effects. The localization and accumulation of dimethyl succinate-2,2,3,3-d4 are crucial for its role in cellular metabolism and energy production .
Subcellular Localization
Dimethyl succinate-2,2,3,3-d4 is primarily localized in the mitochondria, where it participates in the TCA cycle. The compound’s activity and function are influenced by its subcellular localization, as it needs to be in close proximity to the enzymes it interacts with. Targeting signals and post-translational modifications may direct dimethyl succinate-2,2,3,3-d4 to specific mitochondrial compartments, enhancing its biochemical activity .
Eigenschaften
IUPAC Name |
dimethyl 2,2,3,3-tetradeuteriobutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-9-5(7)3-4-6(8)10-2/h3-4H2,1-2H3/i3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXOBHXGJLMRAB-KHORGVISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)OC)C([2H])([2H])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20481958 | |
| Record name | Dimethyl succinate-2,2,3,3-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30994-23-1 | |
| Record name | Dimethyl succinate-2,2,3,3-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7,8-Diazabicyclo[4.2.0]oct-7-ene, 1-bromo-6-methyl-, 7,8-dioxide](/img/structure/B1600889.png)
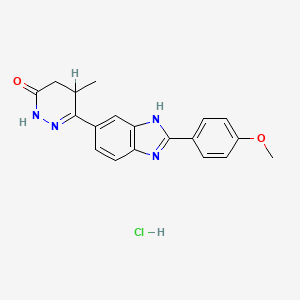
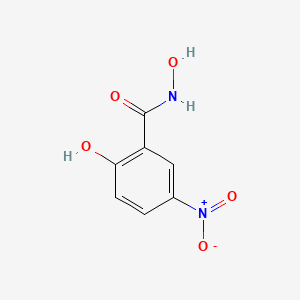

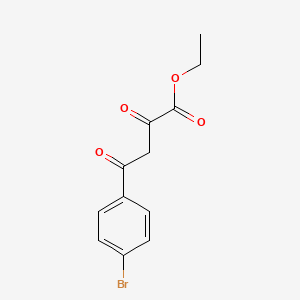
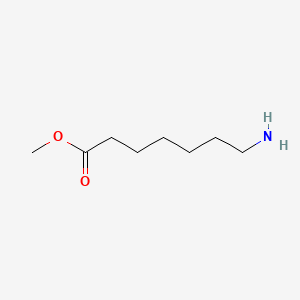

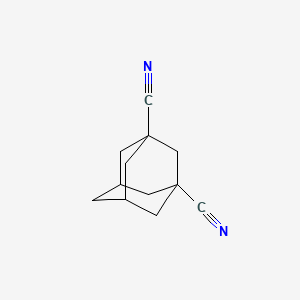

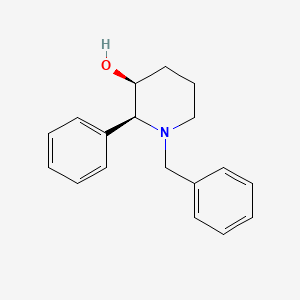
![(4R,5R)-1,3-Dimethyl-4,5-diphenyl-2-[(S)-1-benzyl-2-hydroxyethylimino]imidazolidine](/img/structure/B1600909.png)
![1-Azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione](/img/no-structure.png)
![4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B1600911.png)
